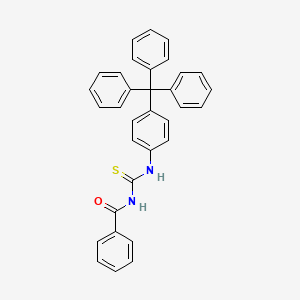

![molecular formula C7H14ClN B2912203 (3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl CAS No. 2375268-92-9](/img/structure/B2912203.png)

(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

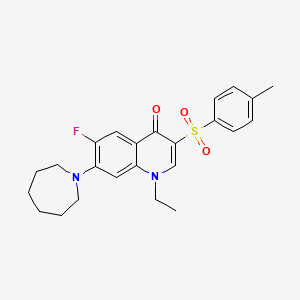

“(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is a chemical compound with the CAS Number: 2375268-92-9 . It has a molecular weight of 147.65 . The compound is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is 1S/C7H13N.ClH/c1-6-2-7(3-6,4-6)5-8;/h2-5,8H2,1H3;1H . This indicates that the compound contains a bicyclic structure with a methyl group attached.Physical And Chemical Properties Analysis

“(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is a powder at room temperature . It has a molecular weight of 147.65 .Applications De Recherche Scientifique

- The synthesis of 1-azido-3-heteroaryl bicyclo [1.1.1]pentanes via azidoheteroarylation of [1.1.1]propellane involves the use of this compound. The azido radical generated from the interaction of PIDA (phenyliodine(III) diacetate) and TMSN3 (trimethylsilyl azide) selectively adds to [1.1.1]propellane, forming a carbon-centered radical intermediate. This intermediate then reacts with a heterocycle to produce azide-containing 1,3-disubstituted bicyclo [1.1.1]pentane species. The mild and metal-free conditions used in this process provide an efficient route for constructing azide-containing bicyclo [1.1.1]pentane derivatives .

- The compound displays broad substrate scope and functional group tolerance. This versatility enables its application to BCP analogues of biologically-relevant targets, including peptides, nucleosides, and pharmaceuticals .

- Over the past three decades, BCP derivatives have been investigated in materials science. These derivatives serve as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and even in metal–organic frameworks. Their unique structure and properties make them valuable in designing novel materials .

- Bicyclo[1.1.1]pentyl metal reagents can be used to synthesize 1,3-disubstituted BCP derivatives. For instance, propellane can be reduced by lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to afford 1,3-dilithiated BCP, which can then react with various electrophiles .

- BCP derivatives have been explored as supramolecular building blocks due to their unique three-dimensional structure. Researchers have used them to create intricate architectures and functional materials through non-covalent interactions .

Synthetic Organic Chemistry

Functional Group Tolerance

Materials Science

Chemical Synthesis

Supramolecular Chemistry

Safety and Hazards

Orientations Futures

The potential utility of the BCP motif, as a contemporary lead optimization tactic, has generated substantial interest in medicinal chemistry . The development of efficient synthetic protocols for compounds like “(3-Methylbicyclo[1.1.1]pentan-1-YL)methanamine hcl” is crucial to facilitate this interest .

Propriétés

IUPAC Name |

(3-methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-2-7(3-6,4-6)5-8;/h2-5,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWCUYIMXWEOIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanamine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2912122.png)

![7-Methyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2912127.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2912130.png)

![7-(4-(3-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2912134.png)

![5,7-dimethyl-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2912139.png)

![5-{[(3-Bromophenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B2912140.png)